molecular formula C8H19N B8751783 3-(Aminomethyl)-3-ethylpentane

3-(Aminomethyl)-3-ethylpentane

Cat. No.: B8751783
M. Wt: 129.24 g/mol
InChI Key: ZSUSGBQRHRZDAP-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-ethylpentane is a branched organic compound with a pentane backbone substituted at the third carbon by an ethyl group (-CH2CH3) and an aminomethyl group (-CH2NH2). Its molecular formula is C8H19N, and its molecular weight is 129 g/mol. The compound’s structure features a secondary amine, which imparts basicity and reactivity, making it relevant in pharmaceutical and synthetic chemistry.

Properties

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

2,2-diethylbutan-1-amine

InChI

InChI=1S/C8H19N/c1-4-8(5-2,6-3)7-9/h4-7,9H2,1-3H3

InChI Key

ZSUSGBQRHRZDAP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 3-(Aminomethyl)-3-methoxypentane
  • Molecular Formula: C7H17NO
  • Key Differences : Replaces the ethyl group with a methoxy (-OCH3) group.
  • Impact :
    • The methoxy group is electron-withdrawing, reducing the amine’s basicity compared to the target compound.
    • Increased polarity due to the oxygen atom enhances solubility in polar solvents .
(b) 3-(Azidomethyl)pentane
  • Molecular Formula : C6H13N3
  • Key Differences : Substitutes the amine with an azide (-N3) group.
  • Impact :
    • Azides are highly reactive in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition).
    • Less basic than the target compound but more explosive .

Hydrocarbon Analogues

(a) 3-Ethyl-3-methylpentane
  • Molecular Formula : C8H18
  • Key Differences: Lacks the aminomethyl group.
  • Impact: Non-polar, with lower boiling point (~120°C estimated) and insolubility in water. Used as a solvent or fuel additive due to inertness .
(b) 3-Methylpentane
  • Molecular Formula : C6H14
  • Key Differences : Simpler branched alkane without functional groups.
  • Impact :
    • Volatile and flammable, with applications in chromatography and extraction .

Amine Derivatives

(a) 3-Pentylamine
  • Molecular Formula : C5H13N
  • Key Differences : Primary amine with a linear pentyl chain.
  • Impact :
    • Higher basicity due to less steric hindrance.
    • Used in surfactants and agrochemicals .
(b) 3-(Aminomethyl)pyridine
  • Structure: Pyridine ring with an aminomethyl group.
  • Key Differences : Heterocyclic aromatic system.
  • Impact :
    • Causes severe skin and eye irritation, highlighting safety concerns for amine-containing compounds .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Boiling Point (°C) Solubility Applications
3-(Aminomethyl)-3-ethylpentane C8H19N 129 Secondary amine ~180 (estimated) Moderate in polar solvents Pharmaceutical intermediates
3-(Aminomethyl)-3-methoxypentane C7H17NO 131 Secondary amine, ether ~190 (estimated) High in polar solvents Polymer synthesis
3-Ethyl-3-methylpentane C8H18 114.23 Branched alkane ~120 Insoluble in water Solvent, fuel additive
3-(Azidomethyl)pentane C6H13N3 127.19 Azide ~150 (estimated) Low Click chemistry reagents
3-Pentylamine C5H13N 87.16 Primary amine ~100 Soluble in water Surfactants, agrochemicals

Key Research Findings

Electronic Effects: The ethyl group in this compound donates electrons, enhancing the amine’s basicity compared to methoxy-substituted analogues .

Reactivity : The secondary amine participates in alkylation and acylation reactions, whereas azide derivatives enable bioorthogonal labeling .

Safety Profile: Amine-containing compounds like 3-(Aminomethyl)pyridine require stringent handling due to toxicity, suggesting similar precautions for the target compound .

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